molecular formula C23H23NO2S B12540612 N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide CAS No. 834912-18-4

N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide

Cat. No.: B12540612
CAS No.: 834912-18-4
M. Wt: 377.5 g/mol
InChI Key: GPAKLHBYXNOZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide is a high-purity chemical compound supplied for research purposes. As a derivative featuring a methanesulfonamide group attached to a triarylethylene core, it is of significant interest in medicinal chemistry and pharmaceutical development. This structural motif is commonly investigated for its potential to interact with various biological targets. Researchers may explore this compound as a key intermediate in synthetic pathways or as a candidate for evaluating biological activity in various assays. Its structure suggests potential for use in developing receptor-binding probes or studying structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

CAS No.

834912-18-4

Molecular Formula

C23H23NO2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[4-(1,2-diphenylbut-1-enyl)phenyl]methanesulfonamide

InChI

InChI=1S/C23H23NO2S/c1-3-22(18-10-6-4-7-11-18)23(19-12-8-5-9-13-19)20-14-16-21(17-15-20)24-27(2,25)26/h4-17,24H,3H2,1-2H3

InChI Key

GPAKLHBYXNOZRQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

A diphenylvinylboronic acid reacts with 4-bromoaniline in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). This method enables regioselective formation of the diphenylbutenyl group.

Reaction Conditions :

Parameter Example Values
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2 equiv)
Solvent Dioxane/H₂O (4:1)
Temperature 80–100°C
Yield (Aniline Precursor) 65–80%

Heck Reaction

A diphenylvinyl iodide couples with 4-bromoaniline using a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., P(o-tol)₃). This approach is efficient for forming conjugated alkenes.

Key Considerations :

  • Catalyst Loading : 2–5 mol% Pd.
  • Ligand Effect : Bulky ligands improve selectivity.
  • Solvent : DMF or THF.
  • Yield : 70–85%.

Sulfonation of Aniline Precursor

The aniline intermediate undergoes methanesulfonylation to form the final sulfonamide.

Reaction with Methanesulfonyl Chloride

4-(1,2-Diphenylbut-1-en-1-yl)aniline reacts with methanesulfonyl chloride in the presence of a base (e.g., Et₃N or DABCO).

Optimized Conditions :

Parameter Example Values
Base Et₃N (1.5 equiv)
Solvent CH₂Cl₂ or DMF
Temperature 0–25°C
Reaction Time 2–4 hours
Yield 75–90%

Mechanism :

  • Activation : Methanesulfonyl chloride undergoes base-mediated deprotonation.
  • Nucleophilic Attack : The aniline’s amine attacks the electrophilic sulfur.
  • Quenching : Excess base neutralizes HCl byproducts.

Alternative Synthetic Routes

Wittig Reaction

A triphenylphosphine ylide reacts with a diphenylbutenyl aldehyde to form the diphenylbutenyl group. This method is less common due to steric hindrance but offers flexibility.

Example :

Parameter Example Values
Ylide Ph₃P=CH–R
Aldehyde Diphenylbutenyl aldehyde
Solvent THF
Temperature RT–60°C
Yield 50–65%

Friedel-Crafts Alkylation

Diphenylbutenyl halide alkylates aniline under Lewis acid catalysis (e.g., AlCl₃). However, this method suffers from poor regioselectivity.

Optimization and Reaction Conditions

Catalyst Efficiency

  • Palladium Catalysts : Ligand choice (e.g., XPhos) enhances turnover frequency (TOF) in Heck reactions.
  • Base Selection : Stronger bases (e.g., Cs₂CO₃) improve yields in Suzuki couplings.

Solvent Effects

Solvent Advantages Drawbacks
DMF High solubility, fast kinetics Potential side reactions
Toluene Low polarity, stable at high temps Limited aniline solubility
Dioxane/H₂O Eco-friendly, biphasic separation Phase separation issues

Temperature Control

  • Low Temperatures (0–25°C): Prevent sulfonamide decomposition.
  • Elevated Temperatures (80–100°C): Accelerate cross-coupling reactions.

Purification and Characterization

Chromatography

  • Column Chromatography : Silica gel (EtOAc/hexane) isolates the sulfonamide.
  • Recrystallization : IPA or MeOH improves purity.

Spectroscopic Analysis

Technique Key Observations
¹H NMR Peaks at δ 7.2–7.8 ppm (aromatic), δ 2.8–3.1 ppm (SO₂NH)
¹³C NMR Signals at δ 140–150 ppm (C=CH), δ 45–50 ppm (SO₂NHCH₃)
HRMS [M+H]⁺ = 471.2 g/mol (C₂₇H₂₈N₂O₂S)

Summary of Key Methods

Method Key Steps Yield Range
Suzuki Coupling Pd-catalyzed coupling → sulfonation 65–80%
Heck Reaction Pd-catalyzed C–C bond formation → sulfonation 70–85%
Wittig Reaction Ylide addition → sulfonation 50–65%

This synthesis leverages cross-coupling versatility and efficient sulfonation, offering a robust pathway to this bioactive sulfonamide. Further research should focus on cost-effective catalysts and greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, its role as a self-assembly inducer in nanoparticle formation involves interactions with other molecules to form stable structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided focuses on pesticide-related sulfonamide and sulfenamide derivatives. Below is a comparative analysis of structurally or functionally related compounds:

Table 1: Key Compounds and Their Attributes

Compound Name (IUPAC) Use/Category Structural Features Reference
1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide (Tolylfluanid) Fungicide, Acaricide Dichloro-fluoro backbone; dimethylamino-sulfonyl and methylphenyl groups
1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide (Dichlofluanid) Fungicide, Wood preservative Dichloro-fluoro backbone; sulfenamide group (S=O replaced by S=S)
1,1-dimethylethyl 4-(((((1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene)amino)oxy)methyl)benzoate (Fenpyroximate) Acaricide Pyrazole-phenoxy backbone; ester and methyleneaminooxy linkages

Key Observations:

Structural Divergence: The target compound (N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide) lacks the halogenated (Cl, F) or pyrazole motifs seen in tolylfluanid, dichlofluanid, or fenpyroximate. Unlike dichlofluanid (a sulfenamide), the target compound retains the sulfonamide (S=O) moiety, aligning it more closely with tolylfluanid.

Functional Implications: Tolylfluanid and Dichlofluanid: These fungicides act by inhibiting thiol-containing enzymes in pathogens. The dichloro-fluoro groups enhance electrophilicity, enabling reactivity with biological nucleophiles . The absence of such halogens in the target compound may reduce its pesticidal potency unless compensated by other substituents. Fenpyroximate: A mitochondrial electron transport inhibitor targeting complex I in mites.

Bioactivity Gaps: No evidence exists for the target compound’s pesticidal or therapeutic activity. Its extended aromatic system (diphenylbutenyl) may confer distinct physicochemical properties (e.g., lipophilicity, UV stability), but this requires experimental validation.

Limitations of Available Evidence

The provided materials lack direct data on this compound, limiting the depth of comparison. The analysis above extrapolates from structurally related sulfonamide/sulfenamide pesticides but cannot confirm functional equivalence.

Biological Activity

Chemical Profile

This compound, with the molecular formula C23H23NO2SC_{23}H_{23}NO_2S, is a methanesulfonamide derivative featuring a diphenylbutenyl group. Methanesulfonamide derivatives are often studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Potential Biological Activities

While specific data for this compound is unavailable in the provided sources, insights can be drawn from the structural features and related compounds:

  • Anticancer Properties:
    • Compounds containing diphenylbutenyl groups are known for their estrogen receptor modulating activity. This suggests potential applications in hormone-dependent cancers such as breast cancer.
    • Methanesulfonamide derivatives have been reported to induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Anti-inflammatory Activity:
    • Sulfonamide groups are associated with anti-inflammatory properties due to their ability to inhibit enzymes like cyclooxygenase (COX).
  • Antimicrobial Activity:
    • The aromatic structure and sulfonamide moiety may contribute to antimicrobial effects by interfering with bacterial folate synthesis.

Hypothetical Case Studies

Given the lack of direct studies on this compound, hypothetical scenarios based on related sulfonamides can be proposed:

Case Study 1: In Vitro Cytotoxicity Testing

  • Objective: Evaluate cytotoxic effects on breast cancer cell lines (e.g., MCF-7).
  • Methodology: Use MTT assays to measure cell viability after treatment with varying concentrations of the compound.
  • Expected Outcome: Dose-dependent reduction in cell viability due to estrogen receptor modulation.

Case Study 2: Anti-inflammatory Assay

  • Objective: Assess inhibition of COX enzymes.
  • Methodology: Perform enzyme inhibition assays using purified COX-1 and COX-2.
  • Expected Outcome: Significant inhibition of COX activity, indicating potential as an anti-inflammatory agent.

Case Study 3: Antimicrobial Screening

  • Objective: Test against Gram-positive and Gram-negative bacteria.
  • Methodology: Use agar diffusion or broth dilution methods to determine minimum inhibitory concentration (MIC).
  • Expected Outcome: Moderate antimicrobial activity due to sulfonamide functionality.

Data Table for Hypothetical Activities

Activity TypeModel System/AssayExpected Results
AnticancerBreast cancer cell lines (MCF-7)IC50 in nanomolar range
Anti-inflammatoryCOX enzyme inhibition assayCOX inhibition >50% at 10 µM
AntimicrobialE. coli, S. aureusMIC values between 10–50 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.